molecular formula C22H20Cl2N6 B3574260 4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B3574260
M. Wt: 439.3 g/mol
InChI Key: CWMYZJUHEDETDH-UHFFFAOYSA-N
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Description

4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and a phenylpyrazolopyrimidine moiety

Preparation Methods

The synthesis of 4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the following steps:

    Synthesis of 2,4-Dichlorobenzyl Chloride: This intermediate is prepared by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of Piperazine Derivative: The 2,4-dichlorobenzyl chloride is then reacted with piperazine to form 4-[(2,4-dichlorophenyl)methyl]piperazine.

    Cyclization to Pyrazolopyrimidine: The piperazine derivative is further reacted with 1-phenylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid under appropriate conditions to yield the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    4-[4-(4-Bromophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine: This compound has a bromine atom instead of chlorine, which may result in different biological activities and chemical reactivity.

    4-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine: The presence of a methyl group instead of chlorine can affect the compound’s pharmacokinetic properties and biological activity.

    4-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine: The fluorine substitution can lead to variations in the compound’s potency and selectivity for specific targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N6/c23-17-7-6-16(20(24)12-17)14-28-8-10-29(11-9-28)21-19-13-27-30(22(19)26-15-25-21)18-4-2-1-3-5-18/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMYZJUHEDETDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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